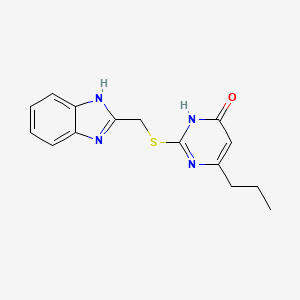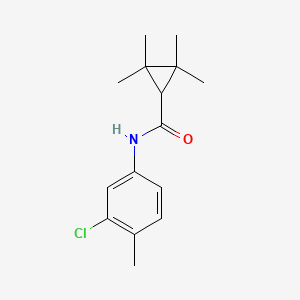![molecular formula C20H14N2O4 B13376971 7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione](/img/structure/B13376971.png)
7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione is a complex organic compound that belongs to the family of indole derivatives.
Vorbereitungsmethoden
The synthesis of 7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione typically involves the reaction of indole derivatives with acetylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent . In medicine, it is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione involves its interaction with specific molecular targets and pathways within cells. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione include other indole derivatives such as N,N’-diacetyl-1,2,1’,2’-tetrahydro-1,1’-diisoquinoline . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications . The uniqueness of 7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C20H14N2O4 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
7-acetyl-2-(7-acetyl-3-hydroxy-1H-indol-2-yl)indol-3-one |
InChI |
InChI=1S/C20H14N2O4/c1-9(23)11-5-3-7-13-15(11)21-17(19(13)25)18-20(26)14-8-4-6-12(10(2)24)16(14)22-18/h3-8,21,25H,1-2H3 |
InChI-Schlüssel |
SXHRDNKQDUNPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC2=C1NC(=C2O)C3=NC4=C(C3=O)C=CC=C4C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one](/img/structure/B13376894.png)

![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)
![6-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376915.png)
![7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13376924.png)
![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13376936.png)
![11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13376944.png)
![Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether](/img/structure/B13376952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B13376957.png)
![2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone](/img/structure/B13376961.png)

![(6-Amino-8-phenyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-5-yl)-phenylmethanone](/img/structure/B13376978.png)
